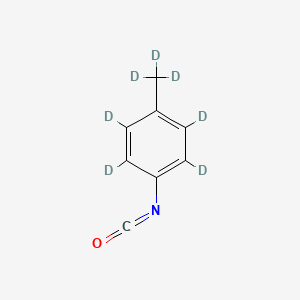

p-Tolyl-d7 isocyanate

Beschreibung

4-Tolyl-d7-isocyanat: ist ein deuteriertes Derivat von 4-Tolylisocyanat, bei dem sieben Wasserstoffatome durch Deuterium ersetzt wurden. Diese Verbindung wird häufig in der wissenschaftlichen Forschung aufgrund ihrer einzigartigen Eigenschaften verwendet, insbesondere in Studien mit Isotopenmarkierung.

Eigenschaften

Molekularformel |

C8H7NO |

|---|---|

Molekulargewicht |

140.19 g/mol |

IUPAC-Name |

1,2,4,5-tetradeuterio-3-isocyanato-6-(trideuteriomethyl)benzene |

InChI |

InChI=1S/C8H7NO/c1-7-2-4-8(5-3-7)9-6-10/h2-5H,1H3/i1D3,2D,3D,4D,5D |

InChI-Schlüssel |

MGYGFNQQGAQEON-AAYPNNLASA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])N=C=O)[2H] |

Kanonische SMILES |

CC1=CC=C(C=C1)N=C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Tolyl-d7-isocyanat beinhaltet typischerweise die Reaktion von 4-Tolyl-d7-Amin mit Phosgen oder seinen Derivaten. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Bildung der Isocyanatgruppe zu gewährleisten.

Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von 4-Tolyl-d7-isocyanat ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Spezialanlagen zur sicheren Handhabung der toxischen und reaktiven Zwischenprodukte.

Analyse Chemischer Reaktionen

Reaktionstypen: 4-Tolyl-d7-isocyanat durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Es kann mit Nukleophilen wie Alkoholen und Aminen reagieren, um jeweils Urethane und Harnstoffe zu bilden.

Additionsreaktionen: Es kann an Cycloadditionsreaktionen teilnehmen, um heterocyclische Verbindungen zu bilden.

Häufige Reagenzien und Bedingungen:

Nukleophile: Alkohole, Amine und Wasser.

Katalysatoren: Tertiäre Amine und Metallkatalysatoren.

Lösungsmittel: Häufige Lösungsmittel umfassen Dichlormethan und Tetrahydrofuran.

Hauptprodukte:

Urethane: Gebildet aus der Reaktion mit Alkoholen.

Harnstoffe: Gebildet aus der Reaktion mit Aminen.

Heterocyclen: Gebildet aus Cycloadditionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-Tolyl-d7-isocyanat beinhaltet die Bildung kovalenter Bindungen mit nucleophilen Stellen in Zielmolekülen. Diese Reaktivität ist in erster Linie auf den elektrophilen Charakter der Isocyanatgruppe zurückzuführen, die leicht mit Nukleophilen wie Aminen und Alkoholen reagiert. Die molekularen Ziele umfassen Proteine, Enzyme und andere Biomoleküle, mit denen es stabile Addukte bilden kann.

Wirkmechanismus

The mechanism of action of p-Tolyl-d7 isocyanate involves the formation of covalent bonds with nucleophilic sites in target molecules. This reactivity is primarily due to the electrophilic nature of the isocyanate group, which readily reacts with nucleophiles such as amines and alcohols. The molecular targets include proteins, enzymes, and other biomolecules, where it can form stable adducts.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

4-Tolylisocyanat: Die nicht deuterierte Version von 4-Tolyl-d7-isocyanat.

Phenylisocyanat: Ein weiteres aromatisches Isocyanat mit ähnlicher Reaktivität.

Methylisocyanat: Ein einfacheres aliphatisches Isocyanat mit unterschiedlichen Reaktivitätsmustern.

Einzigartigkeit: 4-Tolyl-d7-isocyanat ist aufgrund seiner Deuteriummarkierung einzigartig, was es besonders wertvoll für Studien macht, die Isotopeffekte und mechanistische Untersuchungen beinhalten. Das Vorhandensein von Deuteriumatomen kann die Reaktionskinetik beeinflussen und Aufschluss über Reaktionswege geben, die mit nicht markierten Verbindungen nicht zugänglich sind.

Q & A

Q. What synthetic strategies ensure high isotopic purity of p-Tolyl-d7 isocyanate for traceable pharmacokinetic studies?

To achieve high isotopic purity, orthogonal experimental design methods (e.g., optimizing reaction time, temperature, and reagent ratios) are critical. For example, crosslinking reactions with polyvinyl alcohol (PVA) using orthogonal testing can yield stable, deuterated products . Characterization via NMR and mass spectrometry is essential to confirm isotopic enrichment (>98% deuterium at specified positions) and exclude non-deuterated byproducts. Purity validation should follow protocols for new compounds, as outlined in analytical chemistry guidelines .

Q. How can researchers validate the solubility and stability of this compound in aqueous and organic matrices?

Methodological approaches include preparing stock solutions in deuterated solvents (e.g., DMSO-d6) and testing solubility in formulations like 20% SBE-β-CD in saline or PEG400. Stability assays under varying pH and temperature conditions (4°C to 50°C) should be conducted, with HPLC monitoring degradation products . For reproducible results, follow standardized protocols for solvent mixing ratios (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80) and document deviations in supplementary materials .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

High-Performance Liquid Chromatography (HPLC) with UV/Vis or fluorescence detection is preferred for sensitivity (reporting limit: 0.02 µg). For immunological studies, immunoassays (e.g., fluorescence enzyme immunoassay) can detect isocyanate-albumin conjugates, though cross-validation with HPLC is advised due to occasional false negatives in IgE-specific assays . Mass spectrometry (LC-MS/MS) provides confirmatory data for isotopic labeling and metabolite identification .

Q. How should researchers design experiments to assess the deuterium isotope effect on p-Tolyl isocyanate reactivity?

Comparative kinetic studies between deuterated and non-deuterated analogs are essential. For example, measure reaction rates in nucleophilic additions (e.g., with amines or alcohols) under controlled conditions. Use Arrhenius plots to evaluate activation energy differences. Theoretical calculations (e.g., DFT) can model isotopic effects on transition states, aligning with mechanistic studies on methyl isocyanate combustion . Document isotopic purity and solvent effects to avoid confounding results .

Advanced Research Questions

Q. What methodologies resolve contradictions in detecting this compound adducts across analytical platforms?

Discrepancies between HPLC and immunoassay data often arise from conjugate stability or epitope masking. To address this:

- Use in situ derivatization (e.g., with dansyl hydrazine) to stabilize reactive intermediates.

- Perform parallel analyses with commercial conjugates (e.g., MDI-albumin) as positive controls .

- Apply multivariate statistics to correlate detection limits with matrix complexity (e.g., plasma vs. synthetic buffers) .

Q. How can kinetic parameters for this compound decomposition be accurately modeled under pyrolysis conditions?

Employ closed-reactor experiments with real-time monitoring via FTIR or GC-MS to track decomposition products (e.g., CO, HCN). Merge experimental data with detailed reaction mechanisms (e.g., 130+ reactions for methyl isocyanate combustion ). Sensitivity analysis identifies rate-limiting steps, while flow-rate simulations validate model robustness across temperatures (25°C–500°C) .

Q. What strategies optimize the reproducibility of p-Tolyl-d7 isocyanate synthesis across laboratories?

- Standardize deuterium source (e.g., D2O or deuterated toluene) and purification methods (e.g., column chromatography with deuterated solvents).

- Publish full experimental details, including inert atmosphere protocols and catalyst loadings, in supplementary materials .

- Use inter-laboratory studies to identify critical variables (e.g., humidity effects on isocyanate reactivity) .

Q. How does deuterium substitution influence the metabolic pathways of p-Tolyl isocyanate in in vitro hepatic models?

Conduct comparative metabolomics using hepatocyte cultures exposed to deuterated vs. non-deuterated analogs. LC-MS/MS profiles can identify deuterium retention in metabolites (e.g., methylated toluidine derivatives). Isotope ratio monitoring clarifies whether deuterium slows CYP450-mediated oxidation, as observed in other deuterated pharmaceuticals .

Methodological and Data Analysis Questions

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound toxicity studies?

Apply nonlinear regression models (e.g., Hill equation) to EC50 calculations. For small datasets, Bayesian hierarchical models improve precision. Address outliers via Grubbs’ test or robust regression, referencing prior isocyanate toxicity data . Include power analysis in experimental design to ensure adequate sample sizes .

Q. How should researchers handle incomplete or conflicting data in crosslinking studies involving p-Tolyl-d7 isocyanate?

- Use sensitivity analysis to weigh contradictory results (e.g., varying bond strengths in adhesive formulations ).

- Apply principal component analysis (PCA) to disentangle variables (e.g., temperature vs. catalyst type).

- Report negative results and methodological limitations transparently to guide future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.